REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:13][CH2:12][CH:11]([N:14]([CH3:16])[CH3:15])[CH2:10][CH2:9]2)[CH:3]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+]>O1CCOCC1>[CH3:15][N:14]([CH3:16])[CH:11]1[CH2:12][CH2:13][N:8]([C:4]2[CH:3]=[C:2]([B:17]([OH:21])[OH:18])[CH:7]=[CH:6][N:5]=2)[CH2:9][CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)N1CCC(CC1)N(C)C
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
potassium acetate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
174a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCN(CC1)C1=NC=CC(=C1)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 125.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |